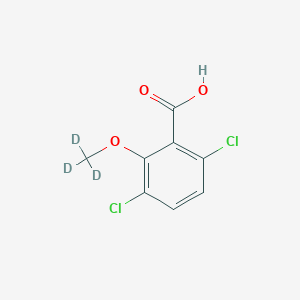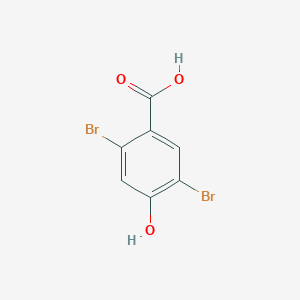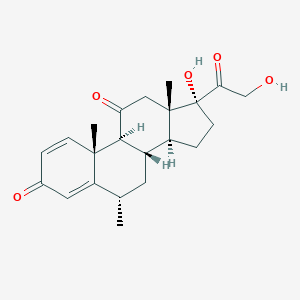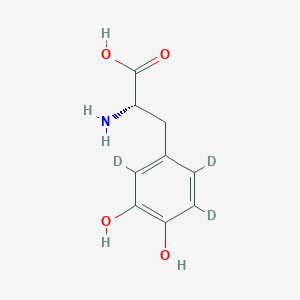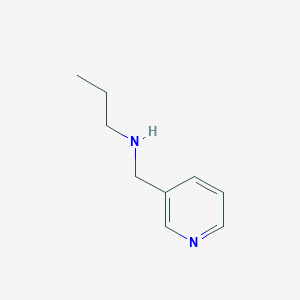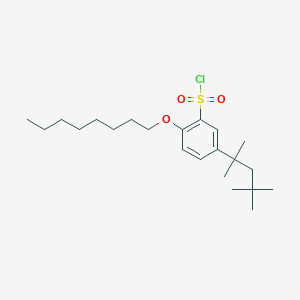
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- is a chemical compound used in scientific research. It is a sulfonate ester derivative of 2,5-dimethylphenol, commonly known as ortho-xylenol. This compound has been used in various research studies due to its unique properties and chemical structure.
Mécanisme D'action
The mechanism of action of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- involves the reaction of the compound with various functional groups such as hydroxyl, amino, and thiol groups. This reaction results in the formation of a sulfonate ester derivative, which can be used in various organic synthesis reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- have not been extensively studied. However, it has been reported to have antimicrobial, antifungal, and antiviral properties, which may be due to its ability to react with various functional groups.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- in lab experiments include its unique properties and chemical structure. It can be used as a reagent in organic synthesis and as a protecting group for alcohols. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the research of benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)-. One direction is the study of its antimicrobial, antifungal, and antiviral properties. Another direction is the synthesis of new pharmaceuticals and agrochemicals using this compound. Additionally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production.
Applications De Recherche Scientifique
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- has been used in various scientific research studies due to its unique properties. It is commonly used as a reagent in organic synthesis and as a protecting group for alcohols. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. This compound has been studied for its antimicrobial, antifungal, and antiviral properties.
Propriétés
Numéro CAS |
109871-07-0 |
|---|---|
Nom du produit |
Benzenesulfonyl chloride, 2-(octyloxy)-5-(1,1,3,3-tetramethylbutyl)- |
Formule moléculaire |
C22H37ClO3S |
Poids moléculaire |
417 g/mol |
Nom IUPAC |
2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C22H37ClO3S/c1-7-8-9-10-11-12-15-26-19-14-13-18(16-20(19)27(23,24)25)22(5,6)17-21(2,3)4/h13-14,16H,7-12,15,17H2,1-6H3 |
Clé InChI |
NOOCRARVXLNZGF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl |
SMILES canonique |
CCCCCCCCOC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)S(=O)(=O)Cl |
Synonymes |
2-Octyloxy-5-(1,1,3,3-tetramethylbutyl)benzenesulfonyl chloride |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

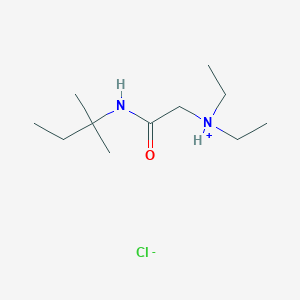
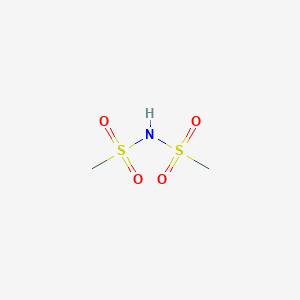
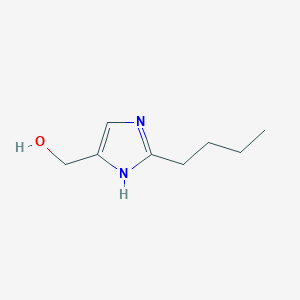

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
